molecular formula C11H8O3 B1265872 5-Hydroxy-1-naphthoic acid CAS No. 2437-16-3

5-Hydroxy-1-naphthoic acid

Cat. No. B1265872
CAS RN: 2437-16-3
M. Wt: 188.18 g/mol
InChI Key: NYYMNZLORMNCKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Hydroxy-1-naphthoic acid and its derivatives involves several methodologies, highlighting the compound's versatility and the interest in developing efficient synthetic routes. A notable method involves the oxidative cyclization of esters of 5-aryl-3-oxopentanoic acid by Mn(III) and Ce(IV) salts, producing substituted 2-hydroxy-1-naphthoic acid esters and amides through intramolecular homolytic substitution by α-dicarbonylalkyl radicals generated from high-valent metal β-dicarbonyl complexes (Citterio et al., 1990). Another approach is the preparation from β-naphthol and sodium hydroxide in n-octane, achieving a purity of up to 98% and optimizing the yield through control of reaction conditions (Jiang Ting-shun, 2008).

Molecular Structure Analysis

The molecular structure of 5-Hydroxy-1-naphthoic acid has been explored through various spectroscopic techniques. A detailed investigation into the photophysics of 1-hydroxy-2-naphthoic acid, a closely related compound, utilized steady-state and time-domain fluorescence measurements alongside theoretical methods like Hartree-Fock (HF) and density functional theoretic (DFT) approaches. This study revealed insights into the compound's behavior in different media, influenced by concentration, solvent nature, pH, temperature, and excitation wavelength (Mishra et al., 2005).

Chemical Reactions and Properties

5-Hydroxy-1-naphthoic acid undergoes various chemical reactions, demonstrating its reactive nature and utility in synthesizing complex molecules. For example, its role in the synthesis of naphtho[1,8-bc]pyran derivatives through rhodium-catalyzed oxidative coupling with alkynes showcases the hydroxy groups' significance in directing regioselective C-H bond cleavage (Mochida et al., 2010). Additionally, the compound's involvement in the synthesis of juglone via a one-pot method highlights its versatility and efficiency in organic synthesis (Zhang Ming, 2007).

Physical Properties Analysis

The physical properties of 5-Hydroxy-1-naphthoic acid, such as solubility, melting point, and crystalline structure, are crucial for its application and handling. A study on a new polymorph of 1-hydroxy-2-naphthoic acid, obtained during failed co-crystallization experiments, revealed insights into its crystalline structure and stability, showcasing the importance of physical properties in pharmaceutical applications (Zhang et al., 2015).

Chemical Properties Analysis

The chemical properties of 5-Hydroxy-1-naphthoic acid, including its reactivity, acidity, and potential for forming derivatives, are fundamental to its use in various chemical syntheses. Its role as a reagent in the spectrophotometric determination of iron, forming a red-brown chelate with FeL(6-)(3) at pH 8, exemplifies the practical applications of its chemical properties in analytical chemistry (Lajunen & Aitta, 1981).

Scientific Research Applications

It’s important to note that the use of “5-Hydroxy-1-naphthoic acid” in research is subject to safety precautions . It’s recommended to wear laboratory clothes, disposable gloves, and masks when handling this compound .

It’s important to note that the use of “5-Hydroxy-1-naphthoic acid” in research is subject to safety precautions . It’s recommended to wear laboratory clothes, disposable gloves, and masks when handling this compound .

  • Synthesis of New Naphthopyrans

    • Application: Naphthopyrans are photochromic compounds that change color when exposed to light. They find application in various photonic devices, such as erasable memory media, photooptical switch components, and displays .
    • Method: The synthesis of new naphthopyrans involves introducing different substituents into the naphthopyran ring system .
    • Results: The synthesized naphthopyrans displayed faster color fading rate and larger fluorescence quantum yield .
  • Synthesis of Pharmaceuticals and Dyes

    • Application: 1-Naphthoic acid, a similar compound to 5-Hydroxy-1-naphthoic acid, is used as an intermediate for the synthesis of pharmaceuticals, photochemicals, plant growth hormones, dyes, and other organic compounds .
    • Method: The exact methods of application or experimental procedures would depend on the specific pharmaceutical or dye being synthesized .
    • Results: The outcomes would vary depending on the specific pharmaceutical or dye being synthesized .

Safety And Hazards

While specific safety and hazard information for 5-Hydroxy-1-naphthoic acid was not found, it’s generally important to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment when handling similar chemical substances .

Future Directions

The future directions of research involving 5-Hydroxy-1-naphthoic acid could involve exploring its potential uses in various chemical reactions and its interactions with other substances . Additionally, advancements in genetic, genomic, proteomic, and metabolomic techniques could help improve the efficiency of degradation of compounds like 5-Hydroxy-1-naphthoic acid .

properties

IUPAC Name

5-hydroxynaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYMNZLORMNCKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2O)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179112
Record name 5-Hydroxy-1-naphthoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-1-naphthoic acid

CAS RN

2437-16-3
Record name 5-Hydroxy-1-naphthoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-1-naphthoic acid
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Record name 5-Hydroxy-1-naphthoic acid
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Record name 5-hydroxy-1-naphthoic acid
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Record name 5-HYDROXY-1-NAPHTHOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
GW Gray, B Jones - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… 5-Hydroxy-1-naphthoic acid was first prepared (Royle and … , by hydrolysis, into 5-hydroxy-1-naphthoic acid. This method is … by the procedure adopted for 5hydroxy-1-naphthoic acid. 7-…
Number of citations: 13 pubs.rsc.org
Z Horii, T Momose, Y Tamura - Chemical and Pharmaceutical …, 1965 - jstage.jst.go.jp
… 2—ethyl—5—hydroxy—1—naphthoic acid (XXI) (30%), 2—ethyl—5—meth0xy— l—naphthoic acid (XXII) (1495), fS—ethyl—lenaphthokta (XXIII) (33%) and Zeethyl~5—methoxy— …
Number of citations: 4 www.jstage.jst.go.jp
WG Dauben, M Tanabe - Journal of the American Chemical …, 1949 - ACS Publications
… by another route (path 2) and to yield 5-hydroxy-1-naphthoic acid (III). Heidelberger,7 using carrier technique has shown, however, that neither of these two acids is identical with the …
Number of citations: 9 pubs.acs.org
CE Cerniglia, KJ Lambert, DW Miller… - Applied and …, 1984 - Am Soc Microbiol
… Other compounds isolated and identified were 1- and 2naphthoic acids, 5-hydroxy-1-naphthoic acid, 5-hydroxy-2-naphthoic acid, 6-hydroxy-2-naphthoic acid, and phenolic derivatives …
Number of citations: 50 journals.asm.org
RJ Mountfield, DJ Hopper - Applied microbiology and biotechnology, 1998 - Springer
… (1984), who identified it as 5hydroxy-1-naphthoic acid. These experiments were extended to 6-methylquinoline as the substrate and showed that 6-hydroxymethylquinoline was the …
Number of citations: 17 link.springer.com
K Shindo, R Nakamura, I Chinda, Y Ohnishi… - Tetrahedron, 2003 - Elsevier
… and 1 H– 13 C long range couplings from H-2 to carbonyl carbon (δ 168.8) and H-4 to C-5 (δ 153.6) in the HMBC spectrum showed that product 2 was 5-hydroxy-1-naphthoic acid 7 (Fig…
Number of citations: 19 www.sciencedirect.com
Z Horii, T Momose, Y Tamura - Chemical and Pharmaceutical …, 1964 - jstage.jst.go.jp
… Fusion of Vlla with two molecular equivalents of pyridine hydriodide at 230 for 30 minutes gave 2~ethyl~5~hydroxy~1~naphthoic acid (Illb), mp 159~1600 (IR 11th cm‘1 : 3067 (OH), …
Number of citations: 2 www.jstage.jst.go.jp
P Pařík, J Wolfová, M Ludwig - Collection of Czechoslovak …, 2000 - cccc.uochb.cas.cz
Seven monosubstituted 1-naphthoic acids were synthesized by new or modified procedures, and their dissociation constants were measured potentiometrically at 25 C in methanol, …
Number of citations: 4 cccc.uochb.cas.cz
TR Miller, EC Wagner - Journal of the American Chemical Society, 1941 - ACS Publications
A convenient method has been developed for the small scale preparation of hydroxynaphthoic acids. The appropriate naphthylaminesulfonic acid is converted bydistillation with …
Number of citations: 42 pubs.acs.org
EH Johnson, V Weinmayr, R Adams - Journal of the American …, 1932 - ACS Publications
… From the fusion 5-hydroxy-1-naphthoic acid (VII) was isolated and identified by its melting point and the melting point of its acetyl derivative, thus showing the original compound …
Number of citations: 10 pubs.acs.org

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